5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Description
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound featuring a bromine atom at the 5-position and a methyl group at the 7-position of the isoquinoline scaffold. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXOFQFQOLFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The tetrahydroisoquinoline ring can be reduced to form decahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 5-substituted-7-methyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Oxidation: Formation of 5-bromo-7-methylquinoline.
Reduction: Formation of 5-bromo-7-methyldecahydroisoquinoline.
Scientific Research Applications
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is not well-defined. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the tetrahydroisoquinoline ring system play crucial roles in its interaction with biological targets .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogues and their substituent patterns are compared below:
*THIQ = Tetrahydroisoquinoline
Physicochemical Properties
- Lipophilicity : Methyl and trifluoromethyl groups enhance lipophilicity compared to halogen-only analogues (e.g., 5-Bromo-6,7-difluoro-THIQ) .
- Solubility : Hydrochloride salts (e.g., 7-Bromo-THIQ·HCl) exhibit improved water solubility, critical for pharmaceutical formulations .
- Electron Effects : Trifluoromethyl groups (CF₃) are strongly electron-withdrawing, altering reactivity in electrophilic substitutions .
Biological Activity
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (5-Br-7-Me-THIQ) is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of 5-Br-7-Me-THIQ, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicine and research.
5-Br-7-Me-THIQ has the molecular formula and features a bromine atom at the 5th position and a methyl group at the 7th position of its tetrahydroisoquinoline structure. Its unique structure contributes to its biological properties, particularly in interactions with enzymes and receptors.
5-Br-7-Me-THIQ exhibits a variety of biological effects through several mechanisms:
1. Enzyme Interaction:
2. Cellular Effects:
- Signal Transduction Pathways: 5-Br-7-Me-THIQ modulates various signaling pathways, including the MAPK/ERK pathway. This modulation can influence cell proliferation and differentiation processes.
- Gene Expression Regulation: The compound affects gene expression by interacting with transcription factors, leading to alterations in protein synthesis related to cell cycle regulation and apoptosis.
Biochemical Activities
The compound's biochemical activities can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological implications of tetrahydroisoquinoline derivatives similar to 5-Br-7-Me-THIQ:
-
Neuroprotective Effects:
- A study demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Parkinson's or Alzheimer's.
- Antimicrobial Activity:
- Cancer Research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
